N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite
CAS No.:
Cat. No.: VC13818773
Molecular Formula: C50H60N5O10P
Molecular Weight: 922.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H60N5O10P |
|---|---|
| Molecular Weight | 922.0 g/mol |
| IUPAC Name | N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(63-29-15-28-51)65-44-43(33-62-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)64-48(45(44)61-31-30-58-6)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57) |
| Standard InChI Key | FLIGVMLIIDVDSN-UHFFFAOYSA-N |
| SMILES | CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
| Canonical SMILES | CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Introduction
Chemical Architecture and Functional Modifications
Core Nucleoside Structure
The compound derives from cytidine, with systematic modifications at the 2'-, 4-, and 5'-positions to enhance stability and synthetic utility. The ribose sugar adopts a 2'-O-methyl configuration, conferring nuclease resistance while maintaining A-form helix geometry critical for RNA interference mechanisms . X-ray crystallographic studies of analogous structures reveal that the 2'-O-methyl group induces a C3'-endo sugar pucker, optimizing base stacking interactions .
Protective Group Strategy
Three key protective elements dominate the molecular architecture:
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5'-O-Dimethoxytrityl (DMT): This lipophilic group (C31H26O2) provides reversible protection of the 5'-hydroxyl, enabling stepwise chain elongation during solid-phase synthesis. The DMT group exhibits a characteristic orange color upon acidolytic cleavage (3% trichloroacetic acid in dichloromethane), permitting real-time monitoring of coupling efficiency .
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N4-Benzoyl Protection: The exocyclic amine at position 4 is masked with a benzoyl group (C7H5O), preventing undesired side reactions during phosphoramidite activation. Deprotection occurs via concentrated aqueous ammonia (28-30% NH4OH, 55°C, 16 hr), with benzoyl removal rates following first-order kinetics (k = 0.12 hr⁻¹ at 55°C) .
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2-Cyanoethyl Phosphoramidite: The 3'-OH is converted to a phosphoramidite moiety (C5H9N2O2P) activated by 1H-tetrazole. This group facilitates phosphite triester formation with coupling efficiencies exceeding 99.5% under optimized conditions (0.15M amidite, 5-minute coupling time) .
Synthetic Applications in Oligonucleotide Production
Solid-Phase Synthesis Workflow
In automated oligonucleotide synthesizers, this phosphoramidite achieves coupling yields of 99.2-99.8% per cycle when used at 0.1M concentration with 5-ethylthio-1H-tetrazole (0.25M) as activator . Critical process parameters include:
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Oxidation Time: 30 seconds with 0.02M iodine/water/pyridine (2:3:95 v/v)
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Capping Efficiency: <0.1% uncapped chains using 1:1 (v/v) acetic anhydride/N-methylimidazole
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Cycle Time: 7.5 minutes for deprotection-coupling-oxidation-capping steps
Sequence-Specific Performance
Therapeutic Optimization Strategies
Pharmacokinetic Enhancements
Incorporating this modified cytidine derivative into antisense sequences improves tissue distribution profiles:
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Liver Uptake: 23% injected dose/g tissue at 24 hr post-IV administration vs. 5% for unmodified ASOs
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Renal Clearance: Reduced from 65% to 12% of total dose over 48 hr
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Protein Binding: Increases from 78% to 92% with ≥3 modifications per 20-mer
Toxicological Profile
Analytical Characterization Methods
Mass Spectrometric Confirmation
High-resolution ESI-MS (Bruker maXis 4G) validates molecular identity with:
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